N1-(2-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of the similar compound involved the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .Molecular Structure Analysis
The molecular structure of the similar compound was characterized by FTIR, 1H NMR, 13C NMR, single crystal X-ray diffraction analysis, and DFT calculation . The XRD result and DFT calculations showed that the molecule predominantly exists in thione conformation and crystallized in the triclinic system of P-1 space group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the similar compound include condensation and dehydrocyclization .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Food Consumption
Research into the modulation of feeding, arousal, stress, and drug abuse has led to the investigation of orexins (OX) and their receptors (OXR). In a study by Piccoli et al. (2012), compounds including a selective OX1R antagonist were evaluated in a binge eating model in female rats, highlighting the role of OX1R mechanisms in compulsive food seeking and intake. This suggests potential therapeutic applications in eating disorders with a compulsive component【Piccoli et al., 2012】(https://consensus.app/papers/role-orexin1-receptor-mechanisms-compulsive-food-piccoli/40db4875f0675eceadc68e0481daf650/?utm_source=chatgpt).
Neuroprotective Drug Potential
Another study by Iwamoto & Kita (2006) on YM-244769, a novel Na+/Ca2+ exchange (NCX) inhibitor, demonstrated the compound's preferential inhibition of NCX3 and its efficiency in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This indicates its therapeutic potential as a new neuroprotective drug, showcasing the application of such compounds in neuroprotection【Iwamoto & Kita, 2006】(https://consensus.app/papers/ym244769-novel-naca2-exchange-inhibitor-that-iwamoto/1d0b114563af53aab33d3ecfc0cafc36/?utm_source=chatgpt).
Structural Investigations of Oxamide Derivatives
Martínez-Martínez et al. (1998) described the synthesis and structural investigation of various oxamide derivatives, including studies on their stabilization by intramolecular hydrogen bonding. This research contributes to the understanding of the structural characteristics of oxamide derivatives and their potential applications in chemical synthesis and material science【Martínez-Martínez et al., 1998】(https://consensus.app/papers/threecenter-intramolecular-hydrogen-bonding-oxamide-martínezmartínez/236f7ff3067a5668b17eb342ca9e7e76/?utm_source=chatgpt).
Fluorescent Chemosensor for Bioimaging
Patil et al. (2018) developed a monoterpenoid-based fluorescent receptor for the selective detection of bioactive Zn2+ and Mg2+ ions, demonstrating its application in live cell monitoring. This highlights the use of such compounds in bioimaging and intracellular detection, contributing to advancements in cellular biology and diagnostic techniques【Patil et al., 2018】(https://consensus.app/papers/monoterpenoid-derivative-based-fluorescent-chemosensor-patil/6f0fbb720f105e2f8cdb817098b38c9f/?utm_source=chatgpt).
Nucleoside Transport Inhibition
The study by Tromp et al. (2004) on the inhibition of nucleoside transport introduces compounds with lower polarity than 4-Nitrobenzylthioinosine (NBTI), replacing its ribose moiety with substituted benzyl groups. This research is pivotal in developing compounds with potential applications in treating diseases related to nucleoside transport malfunction【Tromp et al., 2004】(https://consensus.app/papers/inhibition-nucleoside-transport-analogues-tromp/dc5c1eb9ddea50778ede85c8a8550e51/?utm_source=chatgpt).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-12-6-4-5-11(9-12)10-18-15(20)16(21)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPNCKCKIGABLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.